molecular formula C22H20N6O4S B14146144 2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide CAS No. 848684-42-4

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B14146144
CAS No.: 848684-42-4
M. Wt: 464.5 g/mol
InChI Key: RHSNHBMENMBCOG-UHFFFAOYSA-N
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Description

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[84003,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide involves multiple steps, including the formation of the triazatricyclo structure and the subsequent attachment of the oxadiazolyl and acetamide groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may inhibit or activate certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds include other triazatricyclo derivatives and oxadiazolyl acetamides.

Properties

CAS No.

848684-42-4

Molecular Formula

C22H20N6O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C22H20N6O4S/c1-22(2)9-16-13(10-32-22)8-15-18(24-16)26-21(28(19(15)30)14-6-4-3-5-7-14)33-11-17(29)25-20-27-23-12-31-20/h3-8,12H,9-11H2,1-2H3,(H,25,27,29)

InChI Key

RHSNHBMENMBCOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)NC4=NN=CO4)C5=CC=CC=C5)C

Origin of Product

United States

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